

4-Iodophenylboronic Acid: A Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: 4-Iodophenylboronic acid

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Introduction

4-Iodophenylboronic acid is a versatile bifunctional organic compound that has become an indispensable tool in modern organic synthesis. Featuring both a boronic acid moiety and an iodine atom on a phenyl ring, it serves as a key building block for the construction of complex molecular architectures. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical, agrochemical, and materials science industries.^{[1][2]} This technical guide provides an in-depth overview of the chemical properties, reactivity, and experimental applications of **4-iodophenylboronic acid**.

Core Chemical and Physical Properties

4-Iodophenylboronic acid is a white to off-white crystalline powder under standard conditions.^[1] Its stability and ease of handling make it a preferred reagent in many synthetic laboratories.^[1] The presence of both the iodo and boronic acid groups provides two distinct points of reactivity, allowing for sequential and diverse functionalization.

Quantitative Data Summary

The key physical and chemical properties of **4-iodophenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	(4-iodophenyl)boronic acid	[3][4]
Synonyms	p-Iodophenylboronic acid, 4-Iodobenzeneboronic acid	[5][6]
CAS Number	5122-99-6	[1][5][7]
Molecular Formula	C ₆ H ₆ BO ₂	[1][5]
Molecular Weight	247.83 g/mol	[1][5][7]
Appearance	White to off-white crystalline powder	[1]
Melting Point	326-330 °C (lit.)	[6][7][8]
pKa	~8.5 (estimated)	
Solubility	Mixes with water (25 g/L)	[9]

Note on pKa: The experimental pKa of unsubstituted phenylboronic acid is approximately 8.8. The iodine atom at the para position is weakly electron-withdrawing, which is expected to slightly increase the acidity of the boronic acid, resulting in a slightly lower pKa.

Reactivity and Applications

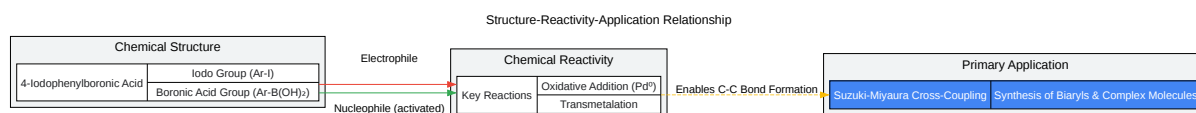
The utility of **4-iodophenylboronic acid** stems from its dual reactivity. It is a cornerstone reagent for synthesizing substituted biphenyls, styrenes, and polyolefins.[10]

Key Chemical Reactions

- **Suzuki-Miyaura Coupling:** This is the most prominent application, where the boronic acid group couples with an aryl or vinyl halide/triflate. The iodo- group on the same molecule makes it an excellent coupling partner itself for a subsequent reaction.[1][2]
- **Copper-Mediated Fluoroalkylation:** The boronic acid moiety can be displaced in copper-mediated reactions.[7]

- Oxidative Hydroxylation: Under copper catalysis, the boronic acid can be converted to a hydroxyl group, providing a route to 4-iodophenol.[7]
- Domino Heck/Suzuki Reactions: The iodo- group can participate in Heck reactions, followed by a Suzuki coupling of the boronic acid in a one-pot sequence.[7][11]
- Radical Additions: Manganese triacetate can mediate the radical addition of the arylboronic acid to alkenes.[8][11]

The relationship between the structure of **4-iodophenylboronic acid** and its primary applications is illustrated below.

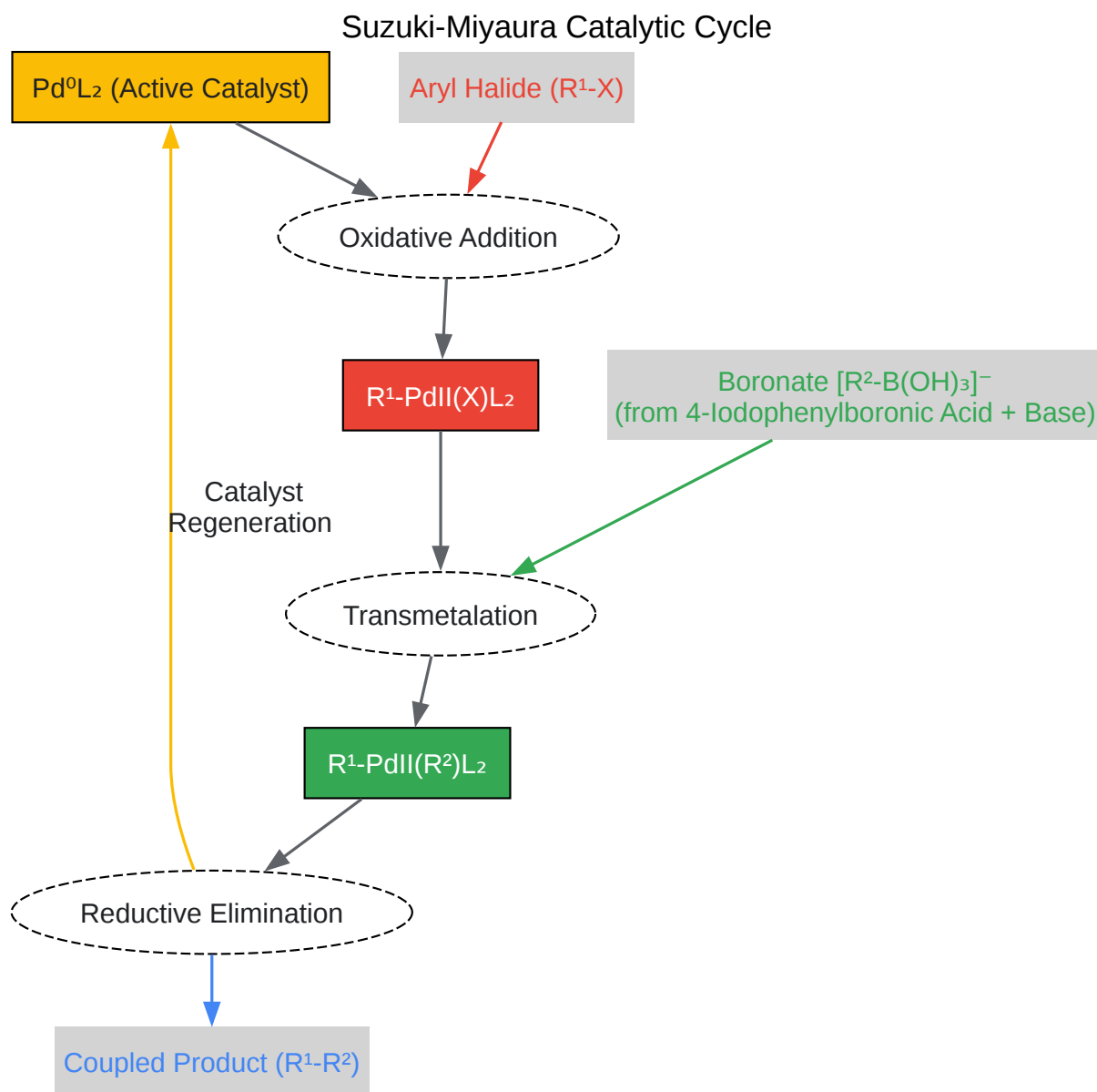


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Caption: Relationship between functional groups and synthetic utility.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three main steps: oxidative addition, transmetalation, and reductive elimination.[10][12] When **4-iodophenylboronic acid** acts as the nucleophilic partner, it must first be activated by a base to form a more reactive boronate species.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of **4-iodophenylboronic acid** and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 4-Iodophenylboronic Acid via Lithiation

This protocol is adapted from established procedures for synthesizing arylboronic acids from dihaloarenes.^[13]

Materials:

- 1,4-Diiodobenzene (3.30 g, 10.0 mmol)
- n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)
- Triisopropyl borate (2.9 mL, 13.0 mmol)
- Anhydrous diethyl ether (50 mL)
- 1 M Hydrochloric acid (as needed)
- 1 M Sodium hydroxide (as needed)
- Ethyl acetate
- Saturated brine solution
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** Equip a dry 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

- Initial Solution: Add 1,4-diiodobenzene and anhydrous diethyl ether to the flask. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Add n-butyllithium dropwise from the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional 2 hours at this temperature.
- Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring.
- Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Purification: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure **4-iodophenylboronic acid**.

Protocol 2: General Suzuki-Miyaura Coupling with an Aryl Bromide

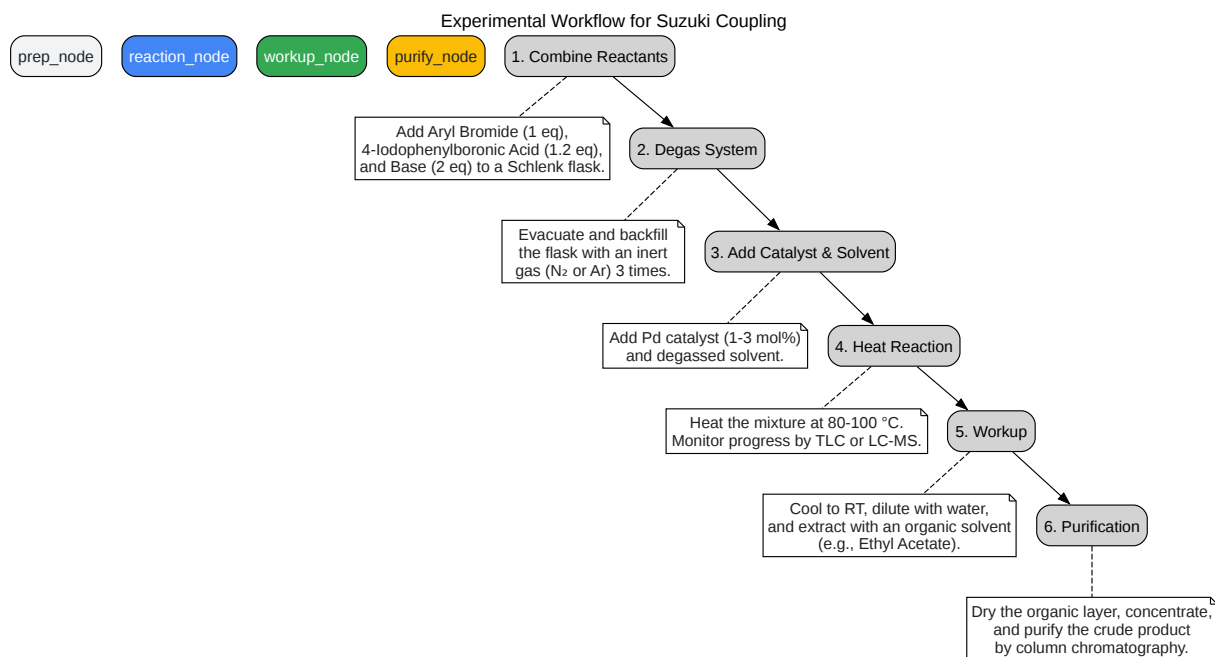
This procedure provides a starting point for the coupling of **4-iodophenylboronic acid** with an aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific substrates.

Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- **4-iodophenylboronic acid** (1.2 mmol, 1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

- Degassed solvent (e.g., 1,4-dioxane/water 4:1, 6 mL)

Experimental Workflow Diagram:



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Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Procedure:

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), **4-iodophenylboronic acid** (1.2 mmol), and the base (2.0 mmol).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
- **Catalyst and Solvent Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02 mmol, 2 mol%). Then, add the degassed solvent system via syringe.
- **Heating:** Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

4-Iodophenylboronic acid is considered a hazardous substance.[9] It is harmful if swallowed and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][14] Use a dust mask (e.g., N95) when handling the powder.[7][14]
- Handling: Use in a well-ventilated area, preferably a fume hood.[9] Avoid generating dust.[9] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is considered stable under normal conditions but should be kept away from strong oxidizing agents.[9]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

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